molecular formula C20H18N2O2 B2448766 3-(2,7-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 890001-37-3

3-(2,7-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2448766
CAS No.: 890001-37-3
M. Wt: 318.376
InChI Key: RPDGSUSXIYHXDF-UHFFFAOYSA-N
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Description

3-(2,7-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different substituents on the benzofuran ring.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Potential therapeutic applications in the treatment of various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core and exhibit similar biological activities.

  • Pyrazole derivatives: Compounds containing the pyrazole ring are known for their diverse pharmacological properties.

  • Phenyl derivatives: Compounds with phenyl groups are common in medicinal chemistry due to their structural versatility.

Uniqueness: 3-(2,7-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for a wide range of chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2,7-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-13-8-15(10-16-9-14(2)24-20(13)16)19-17(12-23)11-22(21-19)18-6-4-3-5-7-18/h3-8,10-12,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDGSUSXIYHXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)C3=NN(C=C3C=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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